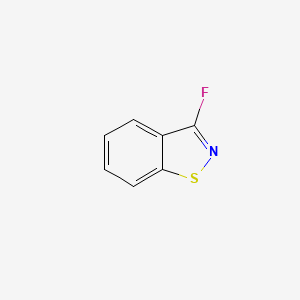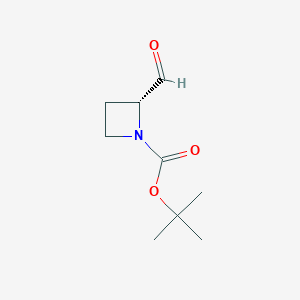
(2R)-N-Boc-azetidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-formylazetidine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a formylazetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-formylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (2R)-2-formylazetidine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2R)-2-formylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of tert-butyl (2R)-2-carboxylazetidine-1-carboxylate.
Reduction: Formation of tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (2R)-2-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl ethers: Commonly used as protecting groups for alcohols and phenols.
tert-Butyl esters:
Uniqueness: tert-Butyl (2R)-2-formylazetidine-1-carboxylate is unique due to its combination of a formyl group and an azetidine ring, which imparts distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
Clé InChI |
UEGGEIJWHPDPLL-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]1C=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
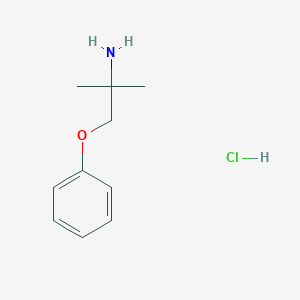
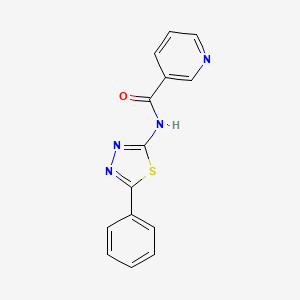
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)

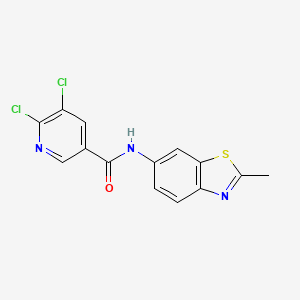




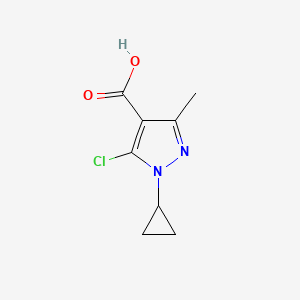
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
